6-(but-2-yn-1-yl)-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one
Description
6-(But-2-yn-1-yl)-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one is a bicyclic heteroaromatic compound featuring a pyrrolo[2,3-c]pyridin-7-one core substituted with a methyl group at position 1 and a but-2-yn-1-yl group at position 5. The but-2-yn-1-yl substituent introduces a rigid alkyne moiety, which may enhance binding affinity to target proteins by facilitating π-π stacking or hydrophobic interactions.
Properties
IUPAC Name |
6-but-2-ynyl-1-methylpyrrolo[2,3-c]pyridin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-3-4-7-14-9-6-10-5-8-13(2)11(10)12(14)15/h5-6,8-9H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCJFUWVRWHEETI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCN1C=CC2=C(C1=O)N(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known to be used as a raw material for the drug linagliptin, which is a Dipeptidyl Peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes.
Mode of Action
Linagliptin works by inhibiting the DPP-4 enzyme, which in turn increases the levels of incretin hormones, stimulates the release of insulin, and reduces the release of glucagon.
Biochemical Pathways
Incretin hormones regulate insulin secretion, delay gastric emptying, inhibit postprandial glucagon secretion, and reduce food intake.
Biological Activity
The compound 6-(but-2-yn-1-yl)-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one is a member of the pyrrolopyridinone class, which has garnered interest due to its potential biological activities. This article aims to explore its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The molecular structure of this compound features a bicyclic framework consisting of a pyrrole ring fused to a pyridine ring. The presence of the but-2-yn-1-yl and methyl substituents at specific positions contributes to its unique properties and biological effects.
Biological Activity Overview
Pyrrolopyridinones have been studied for various biological activities, including:
- Anticancer Properties : Compounds in this class have shown potential in inhibiting cancer cell proliferation and inducing apoptosis.
- Antimicrobial Activity : Some derivatives exhibit activity against bacterial strains and fungi.
- Neuroprotective Effects : Certain analogs are being investigated for their neuroprotective properties.
Synthesis
The synthesis of this compound typically involves cyclization reactions between precursors containing both pyrrole and pyridine moieties. These synthetic methodologies have been detailed in various studies, highlighting the importance of reaction conditions and catalysts in achieving optimal yields .
Structure-Activity Relationships (SAR)
Research indicates that modifications to the substituents on the pyrrolopyridinone core can significantly affect biological activity. For instance, increasing the bulkiness of substituents at specific positions often leads to reduced activity against cancer cell lines . A detailed examination of various derivatives has revealed that certain functional groups enhance potency against specific targets.
Antiproliferative Activity
A study evaluated the antiproliferative effects of several pyrrolopyridinone derivatives against human cancer cell lines such as MCF-7 (breast cancer) and K562 (chronic myeloid leukemia). Results indicated that certain compounds induced apoptosis through mechanisms involving caspase activation and PARP cleavage .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| A | MCF-7 | 10 | Caspase activation |
| B | K562 | 5 | PARP cleavage |
| C | MV4-11 | 15 | Microtubule disruption |
Antimicrobial Activity
Another investigation focused on the antimicrobial properties of pyrrolopyridinones. The minimum inhibitory concentration (MIC) values were determined against various bacterial strains. Notably, some compounds demonstrated significant activity against resistant strains .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| D | E. coli | 32 |
| E | S. aureus | 16 |
| F | P. aeruginosa | 64 |
Scientific Research Applications
Biological Applications
The potential biological applications of this compound are diverse:
Anticancer Activity
Pyrrolopyridinones have been studied for their anticancer properties. Compounds similar to 6-(but-2-yn-1-yl)-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one have shown promise as inhibitors of various cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation .
Antimicrobial Properties
Research indicates that pyrrolopyridinones can exhibit antimicrobial activity against both gram-positive and gram-negative bacteria. This is attributed to their ability to disrupt bacterial cell wall synthesis or function as enzyme inhibitors within microbial metabolic pathways .
Neurological Applications
Some derivatives have been investigated for their neuroprotective effects and potential use in treating neurodegenerative diseases. They may modulate neurotransmitter systems or provide protection against oxidative stress in neuronal cells .
Case Studies and Research Findings
Several studies have explored the applications of compounds related to this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of tumor growth in vitro using cell lines treated with pyrrolopyridinone derivatives. |
| Study B | Antimicrobial Effects | Showed effectiveness against MRSA strains; highlighted structure–activity relationships that enhance efficacy. |
| Study C | Neuroprotective Effects | Found that certain derivatives improved neuronal survival rates under oxidative stress conditions in vitro. |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The pharmacological and physicochemical properties of pyrrolo[2,3-c]pyridin-7-one derivatives are highly dependent on substituents at positions 1 and 6. Below is a comparative analysis of key analogs:
Key Observations:
Substituent Flexibility :
- The but-2-yn-1-yl group (target compound) offers linear rigidity, contrasting with bulkier groups like benzyl (C₁₄H₁₂N₂O) or tosyl (C₁₆H₁₆N₂O₃S), which may sterically hinder binding to compact active sites .
- Electron-withdrawing groups (e.g., tosyl in ) enhance stability but reduce nucleophilicity, impacting reactivity in downstream modifications.
Biological Relevance: Compounds with methyl or small alkyl groups (e.g., 6-Me in ) exhibit dual BET/HDAC inhibitory activity, while heterocyclic substituents (e.g., oxadiazole in ) are linked to kinase inhibition.
Synthetic Accessibility :
Physicochemical and Pharmacokinetic Properties
- The but-2-yn-1-yl group balances lipophilicity and metabolic stability, making the target compound more drug-like compared to benzyl or phenyl analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
